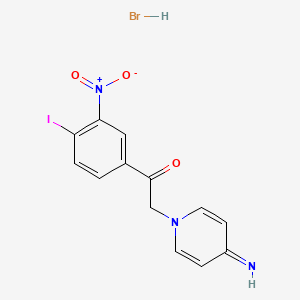![molecular formula C15H23NO2S B6023277 3-[2-(2-methylphenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B6023277.png)
3-[2-(2-methylphenyl)ethyl]-1-(methylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2-methylphenyl)ethyl]-1-(methylsulfonyl)piperidine, also known as MMPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied due to its potential therapeutic applications in treating various neurological and psychiatric disorders.
Mécanisme D'action
3-[2-(2-methylphenyl)ethyl]-1-(methylsulfonyl)piperidine selectively blocks the mGluR5 receptor, which is involved in regulating the release of glutamate in the brain. By blocking this receptor, this compound reduces the activity of glutamate, which is known to be involved in various neurological and psychiatric disorders. The exact mechanism of action of this compound is still not fully understood, but it is believed to involve changes in calcium signaling and synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects in animal models. It has been shown to reduce the release of glutamate, increase the levels of brain-derived neurotrophic factor (BDNF), and modulate the activity of dopamine and other neurotransmitters. This compound has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-(2-methylphenyl)ethyl]-1-(methylsulfonyl)piperidine is a highly selective antagonist for the mGluR5 receptor, which makes it an ideal tool for studying the role of this receptor in various neurological and psychiatric disorders. However, this compound has some limitations in lab experiments. It has poor solubility in water, which makes it difficult to administer to animals. It also has a short half-life, which requires frequent dosing in animal studies.
Orientations Futures
There are several future directions for research on 3-[2-(2-methylphenyl)ethyl]-1-(methylsulfonyl)piperidine. One area of interest is the potential use of this compound in treating addiction. This compound has been shown to reduce the rewarding effects of drugs of abuse, and it may have potential as a treatment for drug addiction. Another area of interest is the role of mGluR5 in neurodegenerative diseases. This compound has been shown to have neuroprotective effects in animal models, and it may have potential as a treatment for diseases such as Parkinson's and Huntington's. Finally, there is interest in developing more potent and selective mGluR5 antagonists that can be used in clinical trials.
Méthodes De Synthèse
The synthesis of 3-[2-(2-methylphenyl)ethyl]-1-(methylsulfonyl)piperidine involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the piperidine ring through a cyclization reaction. The final product is obtained through several purification steps, including column chromatography and recrystallization. The synthesis of this compound has been optimized and improved over the years, resulting in higher yields and purity of the final product.
Applications De Recherche Scientifique
3-[2-(2-methylphenyl)ethyl]-1-(methylsulfonyl)piperidine has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and cerebral ischemia. This compound has also been investigated for its potential use in treating addiction, anxiety, depression, and schizophrenia.
Propriétés
IUPAC Name |
3-[2-(2-methylphenyl)ethyl]-1-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-13-6-3-4-8-15(13)10-9-14-7-5-11-16(12-14)19(2,17)18/h3-4,6,8,14H,5,7,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRAFMGNZOTVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6023194.png)
![N-[2-(tetrahydro-2-furanylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]isonicotinamide](/img/structure/B6023207.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B6023212.png)
![4-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6023220.png)
![2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6023231.png)

![N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6023245.png)
![[2-({3-chloro-5-methoxy-4-[(4-methoxybenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6023248.png)
![ethyl 4-[({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)amino]-1-piperidinecarboxylate](/img/structure/B6023265.png)
![1-cyclopentyl-4-(3-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6023273.png)
![7-(2,3-difluorobenzyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6023280.png)
![(5-chloro-2-methoxyphenyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone](/img/structure/B6023283.png)
![3-{2-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6023290.png)
